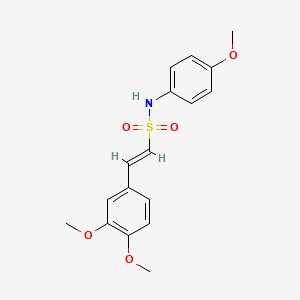
(E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide derivative, which means it contains a sulfur atom double-bonded to an oxygen atom and single-bonded to two other groups, one of which is an amine group. It also contains methoxyphenyl groups, which are aromatic rings (phenyl groups) with methoxy groups (-OCH3) attached. The “E” in the name indicates the configuration of the double bond in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the sulfonamide group, along with the aromatic rings of the methoxyphenyl groups. The “E” configuration of the double bond would also be a notable feature .Chemical Reactions Analysis
Sulfonamides, in general, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids. They can also undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonamide group and the aromatic rings would likely make it relatively stable. The methoxy groups might make it somewhat polar, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Photophysical Studies and Molecular Interaction
Twisted Intramolecular Charge Transfer (TICT) Fluorescence Research has demonstrated the solvent polarity-dependent dual fluorescence of compounds similar to (E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-ethenesulfonamide, attributed to TICT. This property is significant in understanding the photophysical behavior of such compounds in different environments, highlighting their potential in optical and electronic applications (Singh & Kanvah, 2001).
Structural Analysis and Synthesis
Crystal Structure Determination The synthesis and structural analysis of derivatives have shown insights into the crystal packing and molecular conformation. These studies are foundational in the development of materials with specific optical or electronic properties. The detailed analysis of isomers provides insights into the steric effects on molecular conformation and its implications for material design (Chenna et al., 2008).
Antioxidant and Anticancer Applications
Antioxidant Activity The antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones, which share structural similarities with the subject compound, indicates potential applications in medicinal chemistry, particularly in developing therapeutics with antioxidant properties (Sulpizio et al., 2016).
Anticancer Potential Novel (E)-N-aryl-2-arylethenesulfonamides have shown potent cytotoxicity against a broad spectrum of cancer cell lines, including drug-resistant ones. This suggests the potential of (E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-ethenesulfonamide and its analogues as anticancer agents, highlighting the importance of further research in this area for drug development (Reddy et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-21-15-7-5-14(6-8-15)18-24(19,20)11-10-13-4-9-16(22-2)17(12-13)23-3/h4-12,18H,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCMTCIQLFGVGA-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-ethenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate](/img/structure/B2774127.png)
![2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2774128.png)
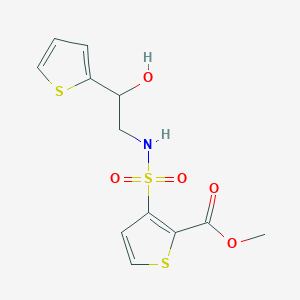
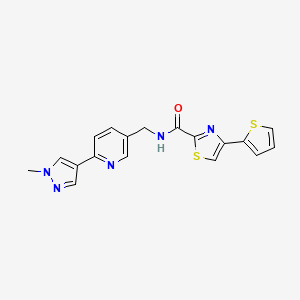
![Methyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2774133.png)

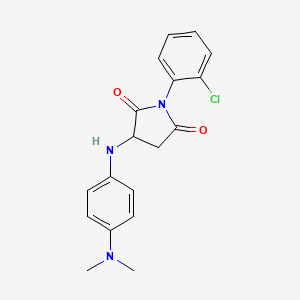
![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2774139.png)

![1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2774142.png)
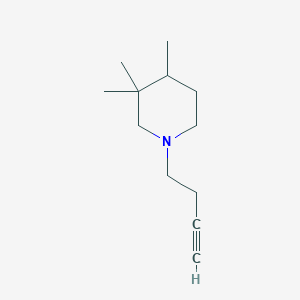
![2-(1-oxo-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2774147.png)
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2774148.png)
